molecular formula C22H25FN2O2S B1241174 4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)

4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)

Cat. No.: B1241174
M. Wt: 400.5 g/mol
InChI Key: VWIWOPFCNLLGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol (structural mix) is a complex organic compound that features a combination of benzenesulfinyl, indole, and piperidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluorine atom at the 5-position.

The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate precursors. The benzenesulfinylmethyl group is introduced through sulfoxidation reactions, where a benzenesulfinyl chloride reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring and are used in various chemical and pharmaceutical applications.

    Sulfinyl Derivatives: Compounds such as benzenesulfinic acid and benzenesulfinyl chloride share the sulfinyl group and are used in organic synthesis.

Uniqueness

4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-piperidin-4-ol is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. The presence of the fluorine atom further enhances its potential as a bioactive compound, making it a valuable target for scientific research and industrial applications.

Properties

Molecular Formula

C22H25FN2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol

InChI

InChI=1S/C22H25FN2O2S/c23-18-6-7-21-20(14-18)17(15-24-21)8-11-25-12-9-22(26,10-13-25)16-28(27)19-4-2-1-3-5-19/h1-7,14-15,24,26H,8-13,16H2

InChI Key

VWIWOPFCNLLGBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CS(=O)C2=CC=CC=C2)O)CCC3=CNC4=C3C=C(C=C4)F

Synonyms

GR 149861
GR149861

Origin of Product

United States

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